molecular formula C14H17NO4 B3043706 1-Boc-5-methoxy-1H-indol-3-ol CAS No. 909031-92-1

1-Boc-5-methoxy-1H-indol-3-ol

Cat. No.: B3043706
CAS No.: 909031-92-1
M. Wt: 263.29 g/mol
InChI Key: XCHZZAHGYCHJQG-UHFFFAOYSA-N
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Description

1-Boc-5-methoxy-1H-indol-3-ol is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methoxy group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The Boc protection can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of 1-Boc-5-methoxy-1H-indol-3-ol may involve large-scale Fischer indole synthesis followed by Boc protection. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Boc-5-methoxy-1H-indol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected indole derivatives, oxidized carbonyl compounds, and substituted indole derivatives .

Mechanism of Action

The mechanism of action of 1-Boc-5-methoxy-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthetic transformations, allowing selective reactions at other positions on the indole ring. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-5-hydroxy-1H-indol-3-ol: Similar structure with a hydroxy group instead of a methoxy group.

    1-Boc-5-chloro-1H-indol-3-ol: Contains a chloro group at the 5-position.

    1-Boc-5-methyl-1H-indol-3-ol: Features a methyl group at the 5-position.

Uniqueness

1-Boc-5-methoxy-1H-indol-3-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

tert-butyl 3-hydroxy-5-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-8-12(16)10-7-9(18-4)5-6-11(10)15/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHZZAHGYCHJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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